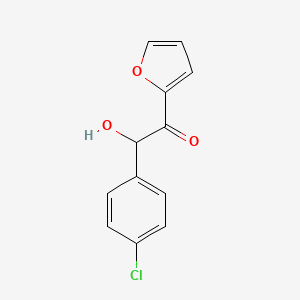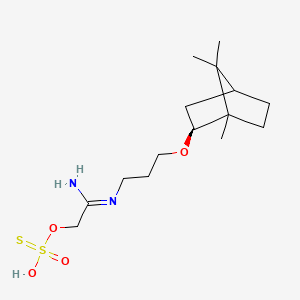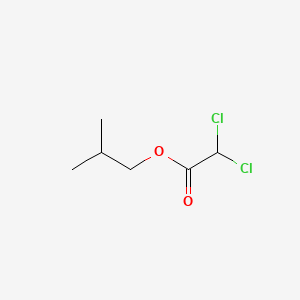
Isobutyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl dichloroacetate is an organic compound with the chemical formula C6H10Cl2O2 It is an ester derived from dichloroacetic acid and isobutyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dichloroacetic acid and isobutyl alcohol.
Reduction: The compound can be reduced to form isobutyl acetate and other derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Dichloroacetic acid and isobutyl alcohol.
Reduction: Isobutyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyl dichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its structural similarity to dichloroacetate, which has shown anticancer activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of isobutyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. Similar to dichloroacetate, it may inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in altered cellular metabolism, particularly affecting the glycolytic pathway and promoting oxidative phosphorylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroacetic acid: The parent compound, known for its anticancer properties.
Isobutyl acetate: A structurally similar ester with different chemical properties.
Chloroacetic acid: Another halogenated acetic acid with distinct reactivity.
Uniqueness
Isobutyl dichloroacetate is unique due to its combination of the dichloroacetate moiety with the isobutyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
37079-08-6 |
|---|---|
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
2-methylpropyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O2/c1-4(2)3-10-6(9)5(7)8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
XLKJPQKUATYFQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


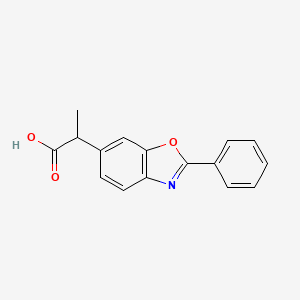


![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
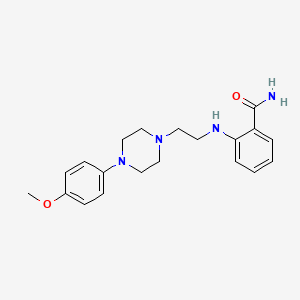
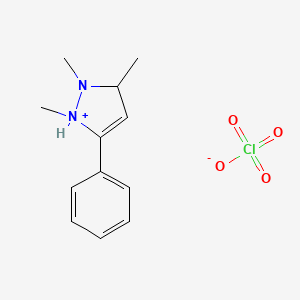



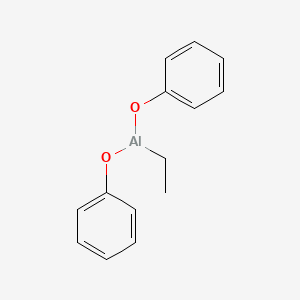
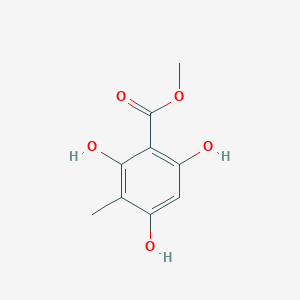
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
